molecular formula C5H13NO B028841 4-Aminopentan-1-ol CAS No. 927-55-9

4-Aminopentan-1-ol

Cat. No. B028841
CAS RN: 927-55-9
M. Wt: 103.16 g/mol
InChI Key: JAXJUENAJXWFBX-UHFFFAOYSA-N
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Description

4-Aminopentan-1-ol is a chemical compound with the CAS number 927-55-9 . It has a molecular weight of 103.16 and its IUPAC name is 4-amino-1-pentanol . The compound is in powder form .


Synthesis Analysis

The synthesis of 4-Aminopentan-1-ol involves complex reactions. One method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C in an inert atmosphere . The reaction mixture is then cooled to -10°C and quenched with H2O, followed by aq. 15% NaOH and H2O . The resulting mixture is stirred for 1 hour and filtered. The filtrate is then concentrated to give the desired product .


Molecular Structure Analysis

The InChI code for 4-Aminopentan-1-ol is 1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3 . The InChI key is JAXJUENAJXWFBX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Intracellular dehydrogenative coupling reactions of amino alcohols, which generate only hydrogen as a side product, have emerged as a powerful synthetic strategy to construct lactam rings . This method has been used in the synthesis of 4-Aminopentan-1-ol .


Physical And Chemical Properties Analysis

4-Aminopentan-1-ol has a melting point of 31-34°C . The compound is in powder form .

Safety And Hazards

The safety information for 4-Aminopentan-1-ol includes pictograms GHS05 and GHS07 . The signal word is “Danger” and the hazard statements are H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

4-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXJUENAJXWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316181
Record name 4-Amino-1-pentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopentan-1-ol

CAS RN

927-55-9
Record name 4-Amino-1-pentanol
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Record name 4-Aminopentan-1-ol
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Record name 4-Amino-1-pentanol
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Record name 4-Amino-1-pentanol
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Record name 4-aminopentan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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